Naphthalene-1,4,5,8-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a beige solid with the chemical formula C14H4O6 and a molar mass of 268.18 g/mol . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Naphthalene-1,4,5,8-tetrone is typically prepared by the oxidation of pyrene. The process involves the use of chromic acid and chlorine as oxidants. The unsaturated tetrachloride formed during the reaction hydrolyzes to enols, which tautomerize to the bis-dione. This intermediate is then oxidized to the tetracarboxylic acid, which undergoes dehydration to form the final product .
In industrial settings, the production of this compound involves similar oxidation processes, often optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Naphthalene-1,4,5,8-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, leading to the formation of reduced naphthalene derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthalene diimides, which are important in various applications .
Wissenschaftliche Forschungsanwendungen
Naphthalene-1,4,5,8-tetrone has a wide range of applications in scientific research:
Medicine: this compound derivatives are explored for their potential therapeutic applications, including drug delivery systems and imaging agents.
Wirkmechanismus
The mechanism of action of naphthalene-1,4,5,8-tetrone involves its ability to accept electrons, forming stable radical anions. This property is attributed to the presence of an extended conjugated ring system and electron-withdrawing carbonyl groups . The compound’s planar structure and electron-acceptor properties enable it to intercalate into DNA, making it useful in supramolecular chemistry and biological applications .
Vergleich Mit ähnlichen Verbindungen
. Similar compounds include:
Perylene-3,49,10-tetracarboxylic dianhydride: Used in organic electronics and as a pigment.
Terrylene-3,411,12-tetracarboxylic dianhydride: Known for its applications in organic semiconductors.
Naphthalene diimides: Widely used in supramolecular chemistry and electronic devices.
Naphthalene-1,4,5,8-tetrone is unique due to its specific electron-accepting properties and its ability to form stable radical anions, making it highly valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
11063-25-5 |
---|---|
Molekularformel |
C10H4O4 |
Molekulargewicht |
188.14 g/mol |
IUPAC-Name |
naphthalene-1,4,5,8-tetrone |
InChI |
InChI=1S/C10H4O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H |
InChI-Schlüssel |
PCWMTXMBFZQDHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C2=C(C1=O)C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.